Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the thiazole and pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine in ethanol . Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or isopropyl alcohol .
Major Products
The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of new anticancer agents and other pharmaceuticals.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: It is used to study the interactions of thiazole and pyridine derivatives with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These interactions can inhibit or activate various biological pathways, leading to the compound’s observed effects. For example, thiazole derivatives can act as enzyme inhibitors or receptor ligands, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate
Uniqueness
Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate is unique due to its specific structural arrangement, which combines the thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9(13)7-8(12)6-5(3-10-7)15-4-11-6/h3-4,12H,2H2,1H3 |
InChI Key |
WVCKQHMZXRRFQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1O)N=CS2 |
Origin of Product |
United States |
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